molecular formula C17H13FN2O2 B2527572 5-(4-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 926257-97-8

5-(4-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2527572
CAS No.: 926257-97-8
M. Wt: 296.301
InChI Key: XNKFNEYDDWWPOK-UHFFFAOYSA-N
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Description

5-(4-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorophenoxy group, a methyl group, and a phenyl group attached to a pyrazole ring, with an aldehyde functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorophenol with 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde under specific conditions to introduce the fluorophenoxy group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: 5-(4-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-(4-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 5-(4-bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 5-(4-methoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Uniqueness

The presence of the fluorophenoxy group in 5-(4-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde imparts unique chemical properties, such as increased stability and potential for specific biological interactions, compared to its chloro, bromo, and methoxy analogs .

Properties

IUPAC Name

5-(4-fluorophenoxy)-3-methyl-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-12-16(11-21)17(22-15-9-7-13(18)8-10-15)20(19-12)14-5-3-2-4-6-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKFNEYDDWWPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)OC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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